molecular formula C21H21N5O2 B12197289 (4-methoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(4-methoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12197289
M. Wt: 375.4 g/mol
InChI Key: ROFYUYNSSQDSNK-UHFFFAOYSA-N
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Description

(4-methoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of indole, triazolopyridine, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, followed by their coupling with a piperidine derivative.

    Indole Intermediate Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazolopyridine Intermediate Synthesis: The triazolopyridine ring can be constructed through a cyclization reaction involving a pyridine derivative and a triazole precursor.

    Coupling Reaction: The final step involves coupling the indole and triazolopyridine intermediates with a piperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-methoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Studies: The compound is used in studying biological pathways and mechanisms, particularly those involving indole and triazolopyridine derivatives.

    Chemical Biology: It serves as a probe in chemical biology to investigate protein-ligand interactions and cellular processes.

    Pharmaceutical Development: The compound is explored as a lead compound in drug development programs aiming to discover new pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-methoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The indole and triazolopyridine moieties are known to interact with various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxy-1H-indol-2-yl)[3-(pyridin-3-yl)piperidin-1-yl]methanone: Lacks the triazole ring, which may affect its biological activity and specificity.

    (4-methoxy-1H-indol-2-yl)[3-(quinolin-3-yl)piperidin-1-yl]methanone: Contains a quinoline ring instead of the triazolopyridine ring, potentially altering its pharmacological profile.

    (4-methoxy-1H-indol-2-yl)[3-(benzimidazol-2-yl)piperidin-1-yl]methanone: Features a benzimidazole ring, which may influence its binding affinity and selectivity.

Uniqueness

The presence of the triazolopyridine ring in (4-methoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

(4-methoxy-1H-indol-2-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H21N5O2/c1-28-18-8-4-7-16-15(18)12-17(22-16)21(27)25-10-5-6-14(13-25)20-24-23-19-9-2-3-11-26(19)20/h2-4,7-9,11-12,14,22H,5-6,10,13H2,1H3

InChI Key

ROFYUYNSSQDSNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

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